molecular formula C8H10ClNO B15323160 (S)-2-(1-Aminoethyl)-6-chlorophenol

(S)-2-(1-Aminoethyl)-6-chlorophenol

Cat. No.: B15323160
M. Wt: 171.62 g/mol
InChI Key: DNSUJHRGQVMRRU-YFKPBYRVSA-N
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Description

(S)-2-(1-Aminoethyl)-6-chlorophenol is a chiral aromatic compound featuring a phenol backbone substituted with a chlorine atom at the 6-position and an (S)-configured 1-aminoethyl group at the 2-position. Its stereochemistry is critical to its biological and physicochemical properties, as the spatial arrangement of functional groups influences interactions with enzymes, receptors, and other chiral environments. The compound’s synthesis typically involves asymmetric catalysis or resolution techniques to ensure enantiomeric purity, a key factor in pharmaceutical and agrochemical applications where stereoselectivity is paramount.

Properties

Molecular Formula

C8H10ClNO

Molecular Weight

171.62 g/mol

IUPAC Name

2-[(1S)-1-aminoethyl]-6-chlorophenol

InChI

InChI=1S/C8H10ClNO/c1-5(10)6-3-2-4-7(9)8(6)11/h2-5,11H,10H2,1H3/t5-/m0/s1

InChI Key

DNSUJHRGQVMRRU-YFKPBYRVSA-N

Isomeric SMILES

C[C@@H](C1=C(C(=CC=C1)Cl)O)N

Canonical SMILES

CC(C1=C(C(=CC=C1)Cl)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(1-Aminoethyl)-6-chlorophenol typically involves the asymmetric reduction of the corresponding ketone precursor. One common method is the use of engineered transaminase enzymes, which offer an environmentally benign route for the asymmetric synthesis of chiral amines . The reaction conditions often include mild temperatures and neutral pH, making the process efficient and sustainable.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using biocatalytic processes. These methods leverage the high specificity and efficiency of transaminase enzymes to convert ketone substrates into the desired chiral amine with high enantiomeric excess . The use of biocatalysts also reduces the need for harsh chemicals and extreme reaction conditions, making the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(1-Aminoethyl)-6-chlorophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include imines, secondary amines, and various substituted phenols, depending on the reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of (S)-2-(1-Aminoethyl)-6-chlorophenol involves its interaction with specific molecular targets and pathways. In enzymatic reactions, the compound forms an external aldimine with the coenzyme pyridoxal-5′-phosphate (PLP), which is then deprotonated to form a quinonoid intermediate. This intermediate undergoes further transformations to yield the final product . The stereospecificity of the reaction is governed by the enzyme’s active site, which ensures the formation of the desired enantiomer .

Comparison with Similar Compounds

Research Findings and Methodological Considerations

Flack’s 1983 study underscores the necessity of robust chirality-determination protocols. The x parameter’s superiority in resolving ambiguities for near-centrosymmetric structures ensures that the (S)-configuration in this compound is accurately assigned, avoiding overestimation of enantiomeric purity common with older methods . This precision is critical in regulatory contexts, where mischaracterization could lead to failed clinical trials or safety issues.

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